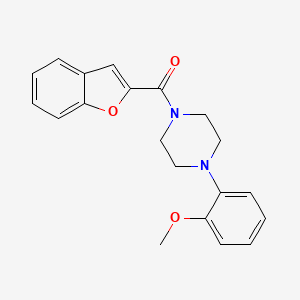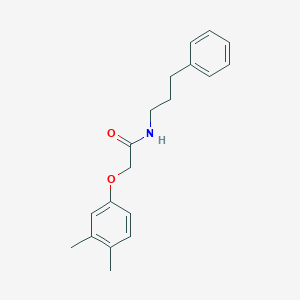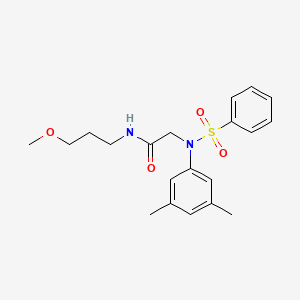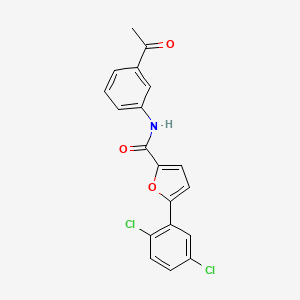![molecular formula C16H14BrNO3 B5081881 methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate](/img/structure/B5081881.png)
methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate, also known as BBM, is a synthetic compound that has gained significant attention in the scientific community. BBM is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which has been implicated in several diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Mécanisme D'action
Methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate exerts its pharmacological effects by inhibiting GSK-3β, which is a serine/threonine kinase that regulates various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. GSK-3β has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and diabetes. By inhibiting GSK-3β, this compound can modulate these disease processes and improve outcomes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the formation of neurofibrillary tangles and amyloid plaques. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have a positive effect on glucose metabolism, making it a potential treatment for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3β, making it a useful tool for studying the role of this enzyme in disease processes. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, this compound has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis and analysis. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical trials are not yet known.
Orientations Futures
There are several future directions for research on methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate. One area of research is the development of this compound as a therapeutic agent for Alzheimer's disease, bipolar disorder, and cancer. Another area of research is the elucidation of the molecular mechanisms underlying the pharmacological effects of this compound. Additionally, future research could focus on the safety and efficacy of this compound in humans, as well as the development of new synthetic methods for this compound and related compounds.
Méthodes De Synthèse
The synthesis of methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate involves the reaction of 3-amino-4-methylbenzoic acid with 2-bromobenzoyl chloride in the presence of triethylamine and dimethylformamide. The resulting product is then treated with methanol and hydrochloric acid to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
Methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate has been extensively studied for its potential therapeutic applications. It has been shown to improve cognitive function in animal models of Alzheimer's disease by inhibiting GSK-3β, which is involved in the formation of neurofibrillary tangles and amyloid plaques. This compound has also been investigated for its potential use in treating bipolar disorder, as GSK-3β has been implicated in the pathogenesis of this disorder. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-10-7-8-11(16(20)21-2)9-14(10)18-15(19)12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNKZASEDTVJPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5081803.png)
![5-{[3-(methoxycarbonyl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5081812.png)
![3-(4-fluorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5081814.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5081868.png)
![1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5081886.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]pyridazine](/img/structure/B5081891.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5081894.png)
![N-cyclohexyl-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5081897.png)

![2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5081912.png)
![methyl 4-[({[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]methyl}amino)methyl]benzoate](/img/structure/B5081915.png)
